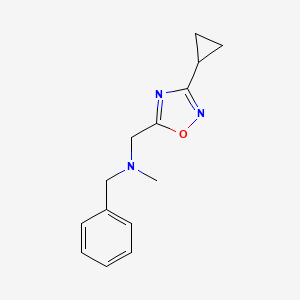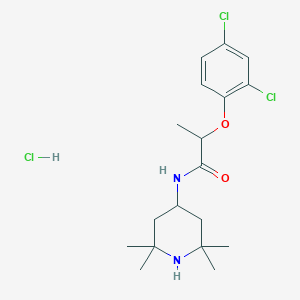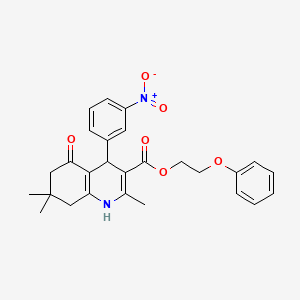![molecular formula C21H28O3 B4929413 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4929413.png)
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as Iproniazid, is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed as an antidepressant drug in the 1950s, but its usage was discontinued due to the emergence of other more effective antidepressant drugs. However, Iproniazid has found its application in scientific research, especially in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves the inhibition of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects
The increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain due to the inhibition of monoamine oxidase by 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene can have various biochemical and physiological effects. For instance, it can lead to an improvement in mood, reduction in anxiety, and an increase in cognitive performance.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in lab experiments is its ability to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have various effects on behavior and mood. However, one limitation of using 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene is its non-selective inhibition of monoamine oxidase, which can lead to the accumulation of tyramine and other biogenic amines in the body, leading to adverse effects such as hypertensive crisis.
Future Directions
There are several future directions for the use of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in scientific research. One direction is the investigation of its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the development of more selective MAOIs that can target specific monoamine oxidase isoforms, leading to fewer adverse effects. Additionally, the use of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in combination with other drugs or therapies for the treatment of depression and other mood disorders can be explored.
Synthesis Methods
The synthesis of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves the reaction of 3-isopropylphenol with 1,4-dibromobutane in the presence of sodium hydroxide to produce 1-[4-(3-isopropylphenoxy)butoxy]-4-bromobutane. This intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of copper powder to yield 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene.
Scientific Research Applications
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene has found its application in scientific research, especially in the field of neuroscience. It is known to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
properties
IUPAC Name |
2-methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-16(2)18-8-7-9-19(15-18)23-12-5-6-13-24-20-11-10-17(3)14-21(20)22-4/h7-11,14-16H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHHJZYOGAWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)
![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate](/img/structure/B4929415.png)
![1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4929416.png)
![N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)

